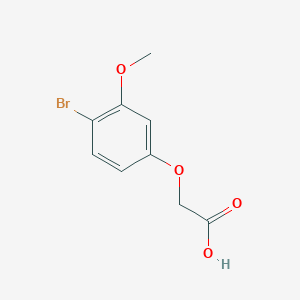
2-(4-Bromo-3-methoxyphenoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromo-3-methoxyphenoxy)acetic acid is an organic compound with the molecular formula C9H9BrO3 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 4-bromo-3-methoxyphenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methoxyphenoxy)acetic acid typically involves the reaction of 4-bromo-3-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(4-Bromo-3-methoxyphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(4-Hydroxy-3-methoxyphenoxy)acetic acid.
Reduction: 2-(3-Methoxyphenoxy)acetic acid.
Substitution: 2-(4-Substituted-3-methoxyphenoxy)acetic acid derivatives.
科学研究应用
2-(4-Bromo-3-methoxyphenoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-Bromo-3-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets. The bromo and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, affecting their activity and function. The carboxyl group can form ionic bonds with positively charged amino acid residues, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
- 2-(4-Chloro-3-methoxyphenoxy)acetic acid
- 2-(4-Fluoro-3-methoxyphenoxy)acetic acid
- 2-(4-Iodo-3-methoxyphenoxy)acetic acid
Uniqueness
2-(4-Bromo-3-methoxyphenoxy)acetic acid is unique due to the presence of the bromo group, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromo group can participate in specific interactions that are not possible with other halogens, making this compound valuable for certain applications.
属性
CAS 编号 |
90326-63-9 |
|---|---|
分子式 |
C9H9BrO4 |
分子量 |
261.07 g/mol |
IUPAC 名称 |
2-(4-bromo-3-methoxyphenoxy)acetic acid |
InChI |
InChI=1S/C9H9BrO4/c1-13-8-4-6(2-3-7(8)10)14-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChI 键 |
ALCBQKDXPNVHTH-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)OCC(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


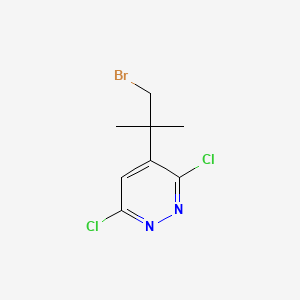
![[(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene](/img/structure/B13606263.png)
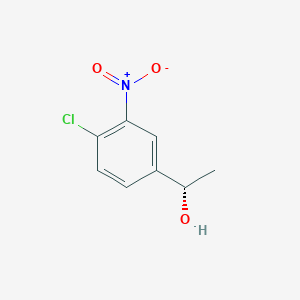
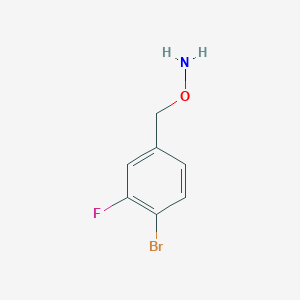
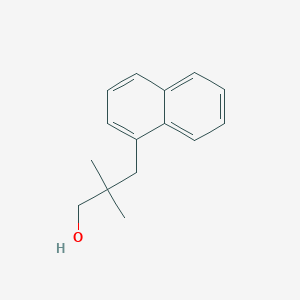
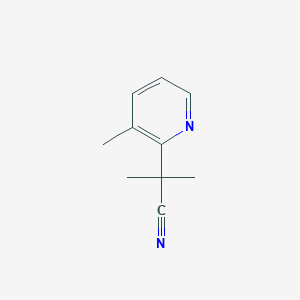
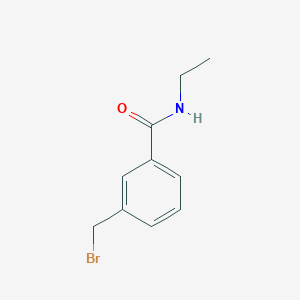
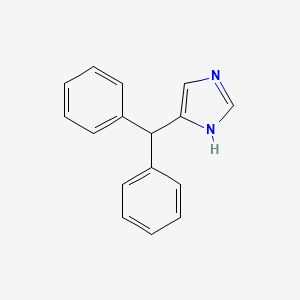
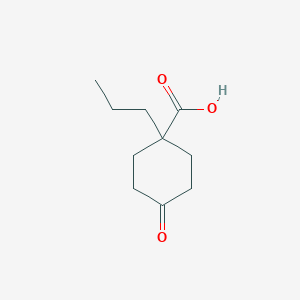
![1-Amino-3-(benzo[d]thiazol-2-yl)propan-2-ol](/img/structure/B13606316.png)
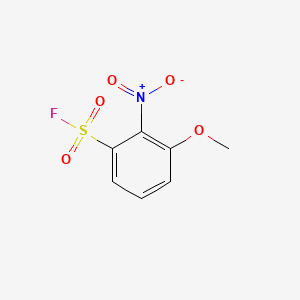
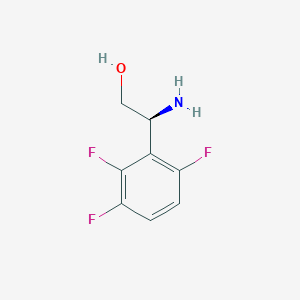

![2'-[(tert-butoxy)carbonyl]-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylicacid](/img/structure/B13606335.png)
